2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol
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Overview
Description
2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol is a heterocyclic compound that combines the structural features of thiophene and chromene. Thiophene is a five-membered ring containing sulfur, while chromene is a benzopyran derivative.
Preparation Methods
The synthesis of 2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene derivatives with chromene precursors in the presence of catalysts. Industrial production methods may involve optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Scientific Research Applications
2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol involves its interaction with various molecular targets. It can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. The exact pathways and targets depend on the specific application and the biological system being studied[5][5].
Comparison with Similar Compounds
2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol can be compared with other similar compounds such as:
3-hydroxy-2-(thiophen-2-yl)chromen-4-one: This compound also contains a thiophene and chromene moiety but differs in its hydroxylation pattern.
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide: Another thiophene derivative with different functional groups and biological activities.
Properties
Molecular Formula |
C13H12O2S |
---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2-thiophen-3-yl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C13H12O2S/c14-11-2-4-12-9(7-11)1-3-13(15-12)10-5-6-16-8-10/h2,4-8,13-14H,1,3H2 |
InChI Key |
UACCLTSYTXHWMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)OC1C3=CSC=C3 |
Origin of Product |
United States |
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